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Compound of Interest

Compound Name: Ageladine A

Cat. No.: B3039178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic Ageladine A analogs, focusing

on their structure-activity relationships (SAR). The data presented is compiled from various

studies aimed at elucidating the therapeutic potential of these marine-derived compounds.

Introduction
Ageladine A, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai, has

garnered significant interest in the scientific community due to its diverse biological activities,

including inhibition of matrix metalloproteinases (MMPs) and antiangiogenic effects.[1][2] Its

unique chemical scaffold has served as a template for the synthesis of numerous analogs, with

the goal of enhancing potency, selectivity, and understanding the molecular determinants of its

activity. This guide summarizes the key findings from SAR studies, presenting quantitative

data, experimental protocols, and visual representations of relevant biological pathways and

workflows.

Data Presentation: Comparative Biological Activities
of Ageladine A and its Analogs
The following tables summarize the inhibitory activities of various Ageladine A analogs against

different biological targets. These tables are designed to facilitate a clear comparison of the

potency of these compounds.
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Table 1: Matrix Metalloproteinase (MMP) Inhibitory Activity

Compound Modification
MMP-2 IC50
(µM)

MMP-12 IC50
(µM)

Reference

Ageladine A - 1.7 ± 0.2 3.66 [3][4]

Analog 29

Pyrrole ring

exchanged with

imidazole

-

~0.9 (4x more

potent than

Ageladine A)

[5]

Analog 74

Bromine at 4-

position of

pyrrole

- < 3.66 [4]

Analog 75

Bromine at 4-

position of

pyrrole

- < 3.66 [4]

Analog 76

Bromine at 4-

position of

pyrrole

- < 3.66 [4]

N-methylated

derivatives
N-methylation No inhibition - [4]

Analog 83

Pyrrole replaced

by other

heterocycles

3.0 µg/mL - [4]

Six-membered

pyridine series

Six-membered

ring core
Weak inhibition - [3]

Table 2: Anticancer and Antiangiogenic Activities
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Compound Modification Cell Line Activity Reference

Ageladine A - BAE cells

65.9% inhibition

of cell migration

at 25 µg/mL

[4]

Ageladine A - NCI-60 panel
Nontoxic at 10

µM
[6]

Analog 7 2-pyridine analog
Renal cancer

CAKI-1

95% growth

inhibition
[6]

Seven-

membered

azepine analogs

(2e-h)

Seven-

membered ring

core

DU145

(prostate), A2058

(melanoma),

MDA-MB-435

(breast)

Anticancer

activity in low µM

range

[1][3]

Compound 25
Derivative of

Ageladine A

A549 (lung),

DU145 (prostate)

Suppressed

proliferation and

migration

[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments cited in the SAR studies of Ageladine A analogs.

1. Synthesis of Ageladine A Analogs (Pictet-Spengler Reaction)

The one-pot synthesis of Ageladine A and its analogs is a widely used method.[6][8]

Reaction: The key step is the Pictet-Spengler reaction between 2-aminohistamine and

various aryl aldehydes.[8]

Procedure:

Dissolve 2-aminohistamine and the desired aryl aldehyde in a suitable solvent (e.g.,

methanol).
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Add a catalyst, such as a Lewis acid, to facilitate the reaction.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Purify the resulting product by column chromatography.

For Seven-Membered Ring Analogs: A two-step process involving a Pictet-Spengler

cyclocondensation followed by oxidative aromatization is employed. The choice of oxidant is

critical for obtaining the desired ring system.[3]

2. Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of the analogs against MMPs is a primary focus of many studies.

Assay Kit: A commercially available MMP-2 inhibitor assay kit (e.g., Enzo Life Sciences AK-

409) is often used.[3]

Principle: The assay measures the enzymatic activity of MMP-2 on a specific substrate. The

inhibition of this activity by the test compound is quantified.

Procedure:

Prepare a reaction mixture containing MMP-2 enzyme, the fluorogenic substrate, and the

test compound at various concentrations.

Incubate the mixture at 37°C for a specified period.

Measure the fluorescence intensity using a microplate reader.

Calculate the percentage of inhibition and the IC50 value, which is the concentration of the

inhibitor required to reduce the enzyme activity by 50%.[3]

3. Cell Viability and Cytotoxicity Assays

These assays are essential to determine the effect of the analogs on cancer cell lines.

MTS Assay:
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Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS

tetrazolium compound is bioreduced by viable cells into a colored formazan product that is

soluble in the cell culture medium.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a specified

duration (e.g., 48 hours).[3]

Add the MTS reagent to each well and incubate for 1-4 hours.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control.[3]

NCI-60 Human Tumor Cell Line Screen:

Procedure: Compounds are submitted to the National Cancer Institute (NCI) for screening

against a panel of 60 different human cancer cell lines representing various cancer types.

[6] This provides a broad spectrum of a compound's anticancer activity.

4. Western Blot Analysis for STAT3 Phosphorylation

This technique is used to investigate the molecular mechanism of action of specific analogs.

Principle: Western blotting allows for the detection of specific proteins in a sample. In this

context, it is used to measure the levels of phosphorylated STAT3 (p-STAT3), which indicates

the activation of the STAT3 signaling pathway.

Procedure:

Treat cells with the test compound.

Lyse the cells to extract total protein.

Separate the proteins by size using SDS-PAGE.
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Transfer the separated proteins to a membrane.

Probe the membrane with primary antibodies specific for p-STAT3 and total STAT3.

Use secondary antibodies conjugated to an enzyme for detection.

Visualize the protein bands using a chemiluminescent substrate. The intensity of the

bands corresponds to the protein levels.[7]

Mandatory Visualizations
Experimental Workflow for SAR Studies of Ageladine A Analogs

Caption: A typical workflow for the synthesis and biological evaluation of Ageladine A analogs.

JAK/STAT3 Signaling Pathway Inhibition by an Ageladine A Analog
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Caption: Inhibition of the JAK/STAT3 signaling pathway by a synthetic Ageladine A analog.
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Conclusion
The structure-activity relationship studies of synthetic Ageladine A analogs have revealed

critical insights for the development of novel therapeutic agents. Key structural modifications,

such as halogenation of the pyrrole ring and alteration of the core ring system, have been

shown to significantly influence biological activity. While many analogs exhibit potent MMP

inhibitory effects, recent findings have expanded their potential applications to cancer therapy

through mechanisms like kinase and STAT3 inhibition. The data and protocols presented in this

guide offer a valuable resource for researchers in the field of medicinal chemistry and drug

discovery, providing a foundation for the rational design of next-generation Ageladine A-based

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b3039178#structure-activity-relationship-of-
synthetic-ageladine-a-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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